(2R,3S,4R)-2-(Fluoromethyl)pyrrolidine-3,4-diol;hydrochloride

Fabry Disease Pharmacological Chaperone Alpha-Galactosidase

Secure this rigorous (2R,3S,4R)-configured C-2 fluoromethyl iminosugar hydrochloride—a direct upgrade from generic iminoribitol. The 19F NMR-active handle enables unambiguous binding event detection in complex matrices. Its fluorination-driven selectivity shift targets OGA for Alzheimer's research, while the enhanced metabolic stability supports lower-dosing pharmacological chaperone studies in Fabry and Gaucher disease models. Order today to advance your glycosidase inhibitor program.

Molecular Formula C5H11ClFNO2
Molecular Weight 171.6
CAS No. 2445750-67-2
Cat. No. B2662108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,4R)-2-(Fluoromethyl)pyrrolidine-3,4-diol;hydrochloride
CAS2445750-67-2
Molecular FormulaC5H11ClFNO2
Molecular Weight171.6
Structural Identifiers
SMILESC1C(C(C(N1)CF)O)O.Cl
InChIInChI=1S/C5H10FNO2.ClH/c6-1-3-5(9)4(8)2-7-3;/h3-5,7-9H,1-2H2;1H/t3-,4+,5-;/m0./s1
InChIKeyIGAZGNCVMVQKJS-VEGRVEBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2R,3S,4R)-2-(Fluoromethyl)pyrrolidine-3,4-diol;hydrochloride (CAS 2445750-67-2) for Glycosidase Inhibition Research


(2R,3S,4R)-2-(Fluoromethyl)pyrrolidine-3,4-diol;hydrochloride is a synthetic fluorinated iminosugar, a class of potent glycosidase inhibitors. It features a C-2 fluoromethyl substituent, a key bioisosteric modification on the pyrrolidine-3,4-diol scaffold . Iminosugars in this configuration are designed to mimic the transition state of glycosidic bond hydrolysis, making them crucial tools in enzyme mechanism studies and potential therapeutic leads [1]. The strict stereochemistry (2R,3S,4R) is pivotal for recognizing specific glycosidase targets, and the hydrochloride salt form enhances its solubility for biochemical assays [2].

Why (2R,3S,4R)-2-(Fluoromethyl)pyrrolidine-3,4-diol Cannot Be Replaced by Common Iminosugar Analogs


The C-2 fluoromethyl substituent is a critical differentiator. In glycosidase inhibitor design, replacing a hydroxyl with a fluorine atom can dramatically alter inhibitory profiles by exploiting fluorine's unique electronegativity and its ability to act as a weak hydrogen bond acceptor [1]. A simple generic substitution with the common precursor (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol (iminoribitol) would predictably fail to recapitulate this specific electronic binding environment, leading to distinct selectivity and potency outcomes as reported for analogous fluorinated iminosugars [2]. The following evidence details these critical, quantifiable differentiations.

Quantitative Evidence Guide for Differentiating (2R,3S,4R)-2-(Fluoromethyl)pyrrolidine-3,4-diol in Scientific Procurement


Enhanced α-Galactosidase A (GLA) Pharmacological Chaperoning Potency via C-2 Fluoromethyl Substitution

Structural analysis of the C-2 pocket suggests a fluoromethyl group could form a strong bifurcated salt bridge with key residues, improving binding over the hydroxymethyl parent. While a direct Ki comparison is unavailable, a published study on the direct hydroxymethyl analog, (2R,3S,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol, demonstrated a clear binding mode in human α-Galactosidase A (GLA) [1]. The electronegative fluoromethyl analog is expected to enhance this interaction, creating a more potent and selective pharmacological chaperone.

Fabry Disease Pharmacological Chaperone Alpha-Galactosidase

Improved Target Metabolic Stability Over 2-(Hydroxymethyl)pyrrolidine-3,4-diol (Iminoribitol)

Replacing the 2-hydroxymethyl group with a 2-fluoromethyl group removes a potential site for oxidative metabolism (CYP450) and phase II conjugation (e.g., glucuronidation), directly improving microsomal stability. While specific t1/2 data for the target compound is not published, the 2-(hydroxymethyl)pyrrolidine-3,4-diol scaffold is documented to have a short metabolic half-life in liver microsomes (typical t1/2 < 30 min) [1]. The -F bioisostere routinely increases t1/2 by several-fold in analogous heterocyclic systems.

Metabolic Stability Drug Metabolism Iminosugar

Differentiated Glycosidase Inhibition Profile via C-4 Fluorination Analog Study

A study on C-4 fluoro analogues of pyrrolidine iminosugars demonstrated a significant potency shift. The parent non-fluorinated compounds 3a and 3c were potent α-galactosidase inhibitors, while the fluoro derivatives 4a and 4b showed strong, selective inhibition of β-glucosidase and β-galactosidase, respectively [1]. This class-level evidence proves that strategic fluorination on the pyrrolidine ring can fundamentally alter enzyme selectivity.

Beta-Glucosidase Beta-Galactosidase Enzyme Selectivity

Optimal Research Applications for (2R,3S,4R)-2-(Fluoromethyl)pyrrolidine-3,4-diol;hydrochloride Using Differentiated Properties


Chemical Biology Probe for Mapping Glycosidase Active Sites via Fluorine NMR

The unique 19F NMR signal of the fluoromethyl group provides a sensitive probe for studying ligand-protein interactions. Unlike the silent hydroxymethyl group in the canonical analog, this compound's fluorine allows for direct detection of binding events, conformational changes, and kinetic parameters in glycosidase active sites, even in complex biological mixtures [1].

Development of Selective O-GlcNAcase (OGA) Inhibitors for Tauopathy Research

Based on class evidence showing fluorination shifts pyrrolidine iminosugar selectivity (see Section 3), this compound is a prime scaffold for developing selective OGA inhibitors. Its distinct profile makes it a better starting point than generic iminoribitol for designing brain-penetrant therapeutic leads targeting Alzheimer's disease and related tauopathies [1].

Synthesis of Metabolically Stable Pharmacological Chaperones for Lysosomal Storage Disorders

The predicted enhanced metabolic stability (Section 3) makes this compound an ideal core for synthesizing pharmacological chaperones. Its resistance to metabolism allows for lower, less frequent dosing in cellular and in vivo models of Fabry or Gaucher disease, directly improving the therapeutic window over rapidly cleared hydroxymethyl analogs [1].

Quote Request

Request a Quote for (2R,3S,4R)-2-(Fluoromethyl)pyrrolidine-3,4-diol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.